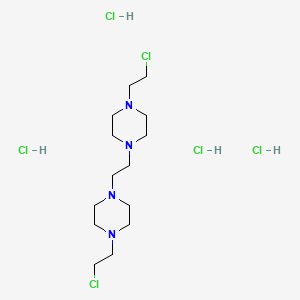

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride

Description

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is a bis-piperazine derivative characterized by two piperazine rings linked via an ethane chain. The tetrahydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical applications, particularly in contexts requiring systemic distribution.

Properties

CAS No. |

60013-26-5 |

|---|---|

Molecular Formula |

C14H32Cl6N4 |

Molecular Weight |

469.1 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-[2-[4-(2-chloroethyl)piperazin-1-yl]ethyl]piperazine;tetrahydrochloride |

InChI |

InChI=1S/C14H28Cl2N4.4ClH/c15-1-3-17-5-9-19(10-6-17)13-14-20-11-7-18(4-2-16)8-12-20;;;;/h1-14H2;4*1H |

InChI Key |

BFXUEEWMFGNOOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2CCN(CC2)CCCl)CCCl.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Piperazine and Substituted Piperazines

A widely documented approach to preparing substituted piperazines involves:

- Reacting ethylenediamine derivatives with α-keto esters or diketones to form 3,4-dehydropiperazine-2-ones.

- Reduction of these intermediates using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield substituted piperazines.

For example, a process described in patent literature involves reacting N-methyl ethylenediamine with methyl benzoylformate to form a 3,4-dehydropiperazine-2-one intermediate, which is then reduced by LiAlH4 to 1-methyl-3-phenylpiperazine with good yields (around 60%).

Introduction of the 2-Chloroethyl Group

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 3,4-dehydropiperazine-2-one intermediate | N-methyl ethylenediamine + methyl benzoylformate, acetic acid, toluene, 60-65°C | Intermediate cyclic amide |

| 2 | Reduction to substituted piperazine | LiAlH4 in THF, 50-55°C | 1-methyl-3-phenylpiperazine |

| 3 | Introduction of β-chloroethyl groups | Treatment of β-hydroxyethyl piperazine with SOCl2 | β-chloroethyl substituted piperazine |

| 4 | Formation of bis(piperazinyl) ethane | Alkylation with 1,2-dichloroethane or similar | Bis-substituted piperazine |

| 5 | Salt formation | Treatment with HCl | Tetrahydrochloride salt of the target compound |

Detailed Example from Literature

A study on dispirotripiperazine compounds, structurally related to bis(β-chloroethyl)piperazines, provides insights into the preparation of such compounds:

- Starting from 1-benzoyl-4-(β-hydroxyethyl)-piperazine hydrochloride, substitution with thionyl chloride converts the hydroxyethyl to chloroethyl groups.

- The base-mediated dimerization produces dispirotripiperazinium salts.

- Removal of benzoyl protecting groups under refluxing hydrochloric acid, followed by lithium hydroxide treatment, yields the desired bis(piperazinyl) compounds.

- This method demonstrates the feasibility of controlled halogenation and dimerization to obtain biologically active bis(β-chloroethyl)piperazine derivatives.

Analytical and Yield Considerations

- The reduction step using LiAlH4 is typically performed under inert atmosphere (nitrogen) and requires careful quenching with ethyl acetate and water to avoid violent reactions.

- Yields for key intermediates such as 1-methyl-3-phenylpiperazine are reported around 60%, with purification by recrystallization from hexane.

- The halogenation step with thionyl chloride must be carefully controlled to prevent over-chlorination or decomposition.

- Final purification often involves crystallization of the tetrahydrochloride salt to enhance stability and purity.

Summary Table of Key Preparation Steps and Conditions

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3,4-Dehydropiperazine-2-one formation | N-methyl ethylenediamine, methyl benzoylformate, acetic acid | 30-65°C, 6-7 hrs | ~70 | Intermediate formation |

| Reduction to piperazine | LiAlH4 in THF | 50-55°C, 3-4 hrs | ~60 | Requires inert atmosphere |

| β-Chloroethyl substitution | Thionyl chloride (SOCl2) | Reflux, controlled addition | Not specified | Converts β-hydroxyethyl to β-chloroethyl |

| Bis(piperazinyl) ethane formation | 1,2-dichloroethane or similar | Alkylation, reflux | Not specified | Forms ethane bridge |

| Salt formation | HCl (tetrahydrochloride) | Ambient temperature | Quantitative | Enhances stability |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine rings.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,2-bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride typically involves the reaction of piperazine derivatives with chloroethyl compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

One of the primary applications of this compound is its use as an antitumor agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar piperazine structures can induce apoptosis in tumor cells, suggesting that 1,2-bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride may have similar mechanisms of action .

Antimicrobial Properties

In addition to its antitumor potential, this compound has demonstrated antimicrobial activity. In vitro studies have evaluated its effectiveness against a range of bacterial strains, revealing promising results comparable to established antibiotics . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various piperazine derivatives, including 1,2-bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations. The study highlighted its potential as a new antimicrobial agent amid rising antibiotic resistance .

Potential Therapeutic Uses

Given its dual activity as an antitumor and antimicrobial agent, 1,2-bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride holds promise for further development in therapeutic applications. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The piperazine rings may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to structurally related piperazine derivatives and alkylating agents. Key factors include substituent chemistry, alkylating activity, solubility, and therapeutic implications.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Piperazine Derivatives

Key Findings

- Alkylating Activity : The target compound’s chloroethyl groups confer higher alkylating activity compared to chlorophenyl or ethoxy substituents . This reactivity may enhance DNA crosslinking efficacy but also increase systemic toxicity, necessitating careful therapeutic index optimization.

- Solubility: The tetrahydrochloride salt form improves aqueous solubility, facilitating biodistribution—a critical factor noted in nitrosourea studies for balancing toxicity and efficacy .

- Linker Length : The ethane linker in the target compound provides shorter spatial separation between piperazine rings compared to propane linkers (e.g., 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane). This may influence target binding kinetics or steric interactions in biological systems .

- Therapeutic Index : Evidence from nitrosoureas suggests that high alkylating activity and optimal solubility (via salt forms) improve therapeutic indexes by ensuring sufficient drug reaches target sites while minimizing off-target toxicity . The target compound’s profile aligns with these principles.

Mechanistic Insights

- Chloroethyl vs. Chlorophenyl : Chloroethyl groups are more electrophilic, enabling rapid alkylation of DNA nucleophiles, whereas chlorophenyl groups are chemically stable and may instead modulate receptor affinity (e.g., dopamine or serotonin receptors in CNS applications) .

- Salt Form Impact : Tetrahydrochloride salts enhance solubility but may increase renal clearance rates. This contrasts with lipophilic analogs (e.g., dibenzo-thiazepine derivatives), which might exhibit longer half-lives due to tissue partitioning .

Biological Activity

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride, commonly referred to as BCE , is a compound notable for its potential applications in pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from diverse research studies to present a comprehensive overview.

- Molecular Formula : C₁₄H₃₂Cl₆N₄

- Molecular Weight : 469.149 g/mol

- CAS Number : 60013-26-5

- Boiling Point : 419.8ºC

- Flash Point : 207.7ºC

These properties indicate BCE's stability under various conditions, which is essential for its biological applications.

BCE exhibits its biological activity primarily through interaction with cellular mechanisms related to DNA alkylation and tubulin inhibition . The chloroethyl groups in BCE are known to facilitate the formation of reactive intermediates that can bind to DNA, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells.

| Mechanism | Description |

|---|---|

| DNA Alkylation | Formation of cross-links in DNA, inhibiting replication and transcription. |

| Tubulin Inhibition | Disruption of microtubule dynamics, leading to cell cycle arrest. |

Biological Activity and Toxicity Studies

Several studies have evaluated the biological activity and toxicity of BCE. The following sections summarize key findings from these investigations.

Cytotoxicity

Research indicates that BCE demonstrates significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human colorectal cancer cells (HCT116) .

Case Studies

- Study on Human Cancer Cell Lines :

- In Vivo Toxicity Assessment :

Structure-Activity Relationship (SAR)

The structure-activity relationship of BCE has been explored to optimize its pharmacological properties. Modifications to the piperazine ring and chloroethyl substituents have shown varying degrees of potency and selectivity for different cancer types.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituting Cl with F | Increased potency against HCT116 |

| Altering piperazine position | Enhanced selectivity for lung cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride?

- Answer : Synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and chloroethylating agents under controlled pH and temperature. Purification can be achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) to exploit the compound’s tetrahydrochloride salt solubility. Membrane separation technologies (e.g., nanofiltration) may enhance purity by removing unreacted precursors . Analytical validation via HPLC with UV detection (λ = 210–230 nm) is critical to confirm purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm chloroethyl-piperazine bonding and salt formation.

- Mass spectrometry (HRMS) for molecular weight verification (expected ~500–550 g/mol with chloride isotopes).

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly decomposition points of the hydrochloride salt.

- Solubility profiling in aqueous buffers (pH 1–7) to inform experimental dosing .

Q. What are the primary stability considerations for long-term storage?

- Answer : The tetrahydrochloride salt improves hygroscopicity but requires desiccated storage (<40% humidity) at 2–8°C. Accelerated stability studies (25°C/60% RH for 6 months) should monitor chloride ion release via ion chromatography to detect degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states for chloroethyl-piperazine coupling. Pairing this with cheminformatics tools (e.g., molecular docking) can identify steric/electronic barriers. Experimental feedback loops (e.g., varying solvent polarity) validate computational predictions, reducing trial-and-error approaches .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Answer : Contradictions often arise from variability in:

- Cell line models (e.g., membrane permeability differences).

- Salt dissociation rates in buffered solutions.

Standardize assays using isothermal titration calorimetry (ITC) to quantify binding constants under uniform pH/temperature. Cross-validate with in silico ADMET models to contextualize discrepancies .

Q. How can researchers design reactors for scalable synthesis while maintaining product integrity?

- Answer : Utilize microreactor systems with real-time pH monitoring to control exothermic reactions during chloroethylation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, minimizing byproduct formation. Post-synthesis, centrifugal partition chromatography (CPC) enables continuous purification, critical for gram-to-kilogram scaling .

Q. What advanced analytical techniques detect trace impurities or degradation products?

- Answer :

- LC-MS/MS with MRM identifies sub-0.1% impurities (e.g., dechlorinated byproducts).

- X-ray photoelectron spectroscopy (XPS) quantifies surface chloride content, critical for salt stoichiometry validation.

- Solid-state NMR resolves crystalline vs. amorphous phase impurities, which impact dissolution rates .

Methodological Design & Data Analysis

Q. How should researchers statistically validate dose-response relationships in mechanistic studies?

- Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping (≥1,000 iterations) to calculate 95% confidence intervals for EC₅₀ values. Pair with ANOVA to compare variances across biological replicates, ensuring p < 0.01 significance .

Q. What frameworks integrate multi-omics data to elucidate the compound’s mode of action?

- Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) datasets via pathway enrichment tools (e.g., STRING, KEGG). Bayesian network analysis identifies upstream regulatory nodes (e.g., kinase inhibition) linked to phenotypic outcomes. Validate using CRISPR-Cas9 knockouts of predicted targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.